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molecular formula C20H23BrO B8598725 2-(4-Bromo-phenyl)-1-(4-hexyl-phenyl)-ethanone CAS No. 62856-25-1

2-(4-Bromo-phenyl)-1-(4-hexyl-phenyl)-ethanone

Cat. No. B8598725
M. Wt: 359.3 g/mol
InChI Key: HXUHPYSBPHORRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479575B2

Procedure details

To a 2 L three-necked flask, set up with a mechanical stirring, containing AlCl3 (85.661 g; 642.42 mmol) under N2, 4-hexylbenzene (IVb) (104.25 g; 642.42 mmnol) was added in one portion at room temperature. To this resulting orange suspension (4-bromo-phenyl)-acetyl chloride (IIIa) (125.000 g; 535.35 mmol) was added drop wise during 45 minutes without cooling. Then reaction mixture was stirred for 3 h until temperature cooled down to room temperature, time when no more foaming was observed. The deep brown mixture was then stirred at room temperature overnight. The black thick solution was poured under stirring into a mixture of ice and 1N HCl (800 mL), then the resulting white-orange solid was filtered, and washed successively with water, saturated solution of NaHCO3 and finally with water until pH of the filtrate was 7. The solid was washed with heptane (3×200 mL) and dried under vacuum at room temperature to give the title compound as a white powder (m=151.15 g) in a 79% yield. Melting point: 108° C.
Name
Quantity
85.661 g
Type
reactant
Reaction Step One
Quantity
104.25 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Br:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25](Cl)=[O:26])=[CH:20][CH:19]=1>Cl>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25]([C:14]2[CH:13]=[CH:12][C:11]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[CH:16][CH:15]=2)=[O:26])=[CH:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
85.661 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
104.25 g
Type
reactant
Smiles
C(CCCCC)C1=CC=CC=C1
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h until temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L three-necked flask, set up with a mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
STIRRING
Type
STIRRING
Details
The deep brown mixture was then stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The black thick solution was poured
FILTRATION
Type
FILTRATION
Details
the resulting white-orange solid was filtered
WASH
Type
WASH
Details
washed successively with water, saturated solution of NaHCO3 and finally with water until pH of the filtrate
WASH
Type
WASH
Details
The solid was washed with heptane (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 151.15 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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